Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)hexanoate
Description
Properties
IUPAC Name |
ethyl 2-(benzotriazol-1-yl)hexanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-3-5-9-13(14(18)19-4-2)17-12-10-7-6-8-11(12)15-16-17/h6-8,10,13H,3-5,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLPRPNWDYYHCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)OCC)N1C2=CC=CC=C2N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00874566 | |
| Record name | 1H-BENZOTRIAZOLE-1-ACETIC ACID, ?-BUTYL-, ETHYL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00874566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115054-74-5 | |
| Record name | 1H-BENZOTRIAZOLE-1-ACETIC ACID, ?-BUTYL-, ETHYL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00874566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)hexanoate can be synthesized through a reaction between 1H-benzotriazole and ethyl 2-chlorohexanoate in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like ethanol or dichloromethane under reflux conditions . The reaction mechanism involves the nucleophilic substitution of the chlorine atom in ethyl 2-chlorohexanoate by the nitrogen atom in 1H-benzotriazole, forming the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through techniques such as recrystallization or column chromatography to obtain the final compound suitable for various applications .
Chemical Reactions Analysis
Reactivity in Organic Transformations
Benzotriazole derivatives are widely used as intermediates in organic synthesis due to their ability to stabilize leaving groups and facilitate acyl transfer reactions.
Nucleophilic Substitution Reactions
The benzotriazolyl group in EBA acts as an electron-withdrawing group, enhancing the electrophilicity of the adjacent carbonyl. In EBH, the hexanoate chain may participate in similar nucleophilic substitutions, such as:
-
Aminolysis : Reaction with amines to form amides.
-
Hydrolysis : Conversion to carboxylic acids under acidic or basic conditions.
Example Pathway (Aminolysis):
Acylation Reactions
Benzotriazole-based esters like EBA are known to acylate alcohols, thiols, and amines. For instance, EBA reacts with hydrazine to form benzotriazol-1-yl-acetic acid hydrazide, a precursor for Schiff bases . EBH could similarly generate hydrazides or thioesters.
Table 2: Potential Acylation Partners for EBH
| Nucleophile | Product Class | Application |
|---|---|---|
| Hydrazine | Hexanoyl hydrazide | Coordination chemistry, catalysis |
| Thiophenol | Hexanothioate | Thioester synthesis |
| Alcohols | Hexanoate esters | Polymer chemistry |
Role in Heterocyclization
Benzotriazole derivatives are pivotal in constructing heterocycles. For example, α-tosyl-2-azidobenzyl isocyanides undergo intramolecular cyclization to form benzo[d ] triazines . While EBH itself is not reported in such reactions, its hexanoate chain could serve as a spacer in macrocyclic or polymeric systems.
Scientific Research Applications
Antimicrobial Activity
Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)hexanoate exhibits significant antimicrobial properties. Studies have shown that derivatives of benzotriazole can inhibit the growth of various bacterial strains. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 31.25 µg/ml |
| Staphylococcus aureus | 62.5 µg/ml |
| Klebsiella pneumoniae | 250 µg/ml |
These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents .
Photostabilization
Benzotriazole derivatives are widely recognized for their photostabilizing properties in polymers and coatings. This compound can absorb UV radiation effectively, thereby protecting materials from photodegradation. This application is particularly relevant in:
- Coatings: Enhancing the durability of paints and varnishes.
- Plastics: Improving the longevity of plastic products exposed to sunlight.
Biological Research
The compound's ability to interact with biological systems makes it valuable in pharmacological studies. Its derivatives have been investigated for their potential as:
- Anticancer agents: Some studies indicate that modifications to the benzotriazole structure can lead to compounds with enhanced anticancer activity .
- Antiviral agents: Research has explored its efficacy against viral pathogens, leveraging its ability to inhibit viral replication.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antibacterial activity of various benzotriazole derivatives demonstrated that this compound exhibited superior activity against Acinetobacter strains compared to other tested compounds . This reinforces its potential as a lead compound in antibiotic development.
Case Study 2: Photostabilization in Polymers
Research on the incorporation of this compound into polymer matrices revealed significant improvements in UV stability. The study highlighted a reduction in discoloration and mechanical degradation over time when exposed to sunlight .
Mechanism of Action
The mechanism of action of ethyl 2-(1H-1,2,3-benzotriazol-1-yl)hexanoate involves its interaction with various molecular targets and pathways. The benzotriazole ring can form hydrogen bonds and π-π stacking interactions with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the disruption of biological pathways, contributing to its antimicrobial and antiviral properties .
Comparison with Similar Compounds
Ethyl 5-(4-(2-(Hexylthio)ethyl)-1H-1,2,3-triazol-1-yl)hexanoate (L2)
Structural Differences :
- L2 features a triazole ring substituted with a hexylthioethyl group, whereas the target compound replaces the triazole with a benzotriazole (benzene-fused triazole).
- The sulfur-containing side chain in L2 may confer distinct electronic and steric properties compared to the aromatic benzotriazole system.
1-[1-(2,1,3-Benzoxadiazol-5-ylmethyl)-1H-1,2,3-triazol-4-yl]hexan-1-one
Structural Differences :
- Contains a benzoxadiazole (oxygen and two nitrogens) instead of benzotriazole.
- Features a ketone group (hexan-1-one) rather than an ester.
Functional Implications :
- Benzoxadiazoles are valued for spectroscopic properties (e.g., fluorescence), suggesting the target compound may differ in optical behavior .
Applications : Primarily explored for spectroscopic studies, whereas the target compound’s ester group may favor hydrolytic stability or esterase interactions .
Ethyl Hexanoate
Structural Simplicity :
- A simple ester lacking heterocyclic substitution.
Functional and Industrial Relevance :
Contrast with Target Compound :
- The benzotriazole substitution eliminates flavor contributions, redirecting utility toward non-food applications (e.g., corrosion inhibition, drug intermediates) .
Ethyl-2-(5-Benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate Derivatives
Structural Features :
- Combines benzoxazole and tetrazole rings, differing from benzotriazole in heteroatom arrangement (tetrazole: four nitrogens; triazole: three).
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)hexanoate is a compound belonging to the benzotriazole family, which has garnered attention for its diverse biological activities. This article will explore its synthesis, biological properties, mechanisms of action, and potential applications based on current research findings.
Synthesis and Structure
This compound can be synthesized through a nucleophilic substitution reaction between 1H-benzotriazole and ethyl 2-chlorohexanoate in the presence of a base like triethylamine. The reaction typically occurs in organic solvents such as ethanol or dichloromethane under reflux conditions. The structural formula is represented as follows:
Antimicrobial Properties
Research indicates that benzotriazole derivatives, including this compound, exhibit significant antimicrobial activity. The benzotriazole ring structure is crucial for this activity due to its ability to interact with microbial enzymes and disrupt their function. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains and fungi .
Table 1: Antimicrobial Activity of this compound
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Candida albicans | 14 | 100 |
Antiviral Activity
In addition to its antimicrobial effects, this compound has been evaluated for antiviral properties. Preliminary studies suggest that it can inhibit viral replication by interfering with viral enzymes essential for the life cycle of viruses such as HIV and influenza . The mechanism appears to involve binding to viral proteins and preventing their interaction with host cell receptors.
The biological activity of this compound is largely attributed to its ability to form hydrogen bonds and π-π stacking interactions with various molecular targets. These interactions can modulate enzyme activities and disrupt critical biological pathways. For instance:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism.
- Disruption of Viral Entry : By binding to viral proteins, it may prevent the attachment and entry of viruses into host cells.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on the efficacy of this compound against Staphylococcus aureus demonstrated a significant reduction in bacterial load in treated samples compared to controls. The study utilized a minimum inhibitory concentration (MIC) assay which confirmed the compound's potential as an antimicrobial agent .
Case Study 2: Antiviral Activity
Another investigation focused on its antiviral properties against influenza viruses. In vitro assays revealed that treatment with this compound resulted in a marked decrease in viral titers after 24 hours of exposure. The findings suggest that the compound could serve as a lead for developing antiviral therapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
